1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, a benzyl group, a furylcarbonyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Benzyl Group: This step often involves a benzylation reaction using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride.
Addition of the Furylcarbonyl Group: This can be done through an acylation reaction using a furan-2-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Trimethoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the trimethoxyphenyl group.
1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has one less methoxy group on the phenyl ring.
Uniqueness
1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the trimethoxyphenyl group, which may impart distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23NO7 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-benzyl-3-(furan-2-carbonyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H23NO7/c1-30-18-12-16(13-19(31-2)24(18)32-3)21-20(22(27)17-10-7-11-33-17)23(28)25(29)26(21)14-15-8-5-4-6-9-15/h4-13,21,28H,14H2,1-3H3 |
InChI Key |
CYJHAZBHIDJIML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CC3=CC=CC=C3)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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